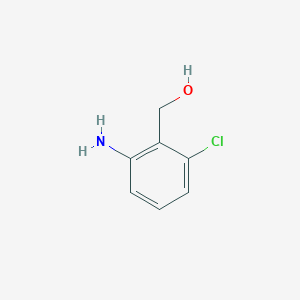

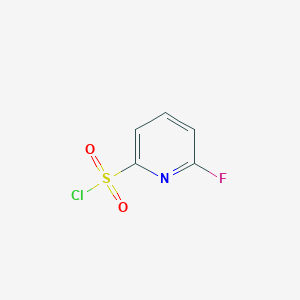

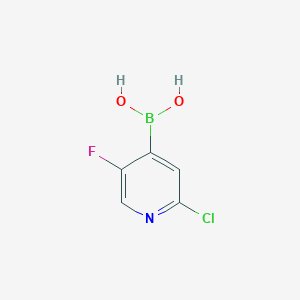

2-Chloro-5-fluoropyridine-4-boronic acid

Descripción general

Descripción

The compound of interest, 2-Chloro-5-fluoropyridine-4-boronic acid, is a halogenated boronic acid derivative of pyridine, which is a significant class of compounds in medicinal chemistry due to their potential as building blocks for various chemical syntheses. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications in chemical reactions are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of halogenated pyridines, such as the 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which could be relevant for the synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid . Additionally, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid from halogenated pyridines using n-butyl lithium reagent under specific conditions indicates a potential pathway for synthesizing the compound of interest . The one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine through Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism also provides a precedent for the synthesis of chloro-fluoropyridine derivatives .

Molecular Structure Analysis

The influence of fluorination on the structural behavior of boronic acids is significant, as seen in the study of fluorinated 1,2-phenylenediboronic acids . The presence of fluorine atoms can affect the acidity and stability of the boronic acid compounds, which is likely to be the case for 2-Chloro-5-fluoropyridine-4-boronic acid as well.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving halogenated pyridines and boronic acids. For instance, the Suzuki–Miyaura cross-couplings using functionalized heteroaryl and arylboronic acids to create triheteroarylpyridine scaffolds suggest that 2-Chloro-5-fluoropyridine-4-boronic acid could participate in similar cross-coupling reactions . The Minisci-type reactions for the amidomethylation of 4-chloro-3-fluoropyridine also demonstrate the reactivity of such compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by the presence of fluorine atoms and the boronic group. The study on the self-assembly of fluorinated boronic esters with 4,4'-bipyridine into adducts and their ability to form inclusion complexes with aromatic guests highlights the potential for 2-Chloro-5-fluoropyridine-4-boronic acid to engage in similar interactions . The acidity, stability, and intermolecular interactions of the compound can be modulated by the degree of fluorination, which is crucial for its application in separation processes and synthesis.

Aplicaciones Científicas De Investigación

- Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : 2-Chloro-5-fluoropyridine-4-boronic acid can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Boronic acids were first employed for SM coupling in 1981, and continue to enjoy wide application .

- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

-

Sensing Applications

- Field : Analytical Chemistry

- Application : Boronic acids, including 2-Chloro-5-fluoropyridine-4-boronic acid, have been used in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

- Method : The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these sensing applications . Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The specific results would depend on the particular sensing application and the specific research context .

-

Synthesis of Biologically Active Molecules

- Field : Medicinal Chemistry

- Application : 2-Chloro-5-fluoropyridine-4-boronic acid is used as a precursor to synthesize biologically active molecules . These include heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity, carboxyindoles with HCV NS5B polymerase inhibitory activity, and pyrazolyl- and thienyl-aminohydantoins with BACE1 inhibitory activity .

- Method : The specific methods of synthesis would depend on the particular biologically active molecule being synthesized .

- Results : The specific results would depend on the particular biologically active molecule being synthesized and the specific research context .

-

Synthesis of Antitubercular Drug Analogues

- Field : Medicinal Chemistry

- Application : 2-Chloro-5-fluoropyridine-4-boronic acid is used to synthesize analogues of the antitubercular drug .

- Method : The specific methods of synthesis would depend on the particular antitubercular drug analogue being synthesized .

- Results : The specific results would depend on the particular antitubercular drug analogue being synthesized and the specific research context .

-

Heterocyclization with α-oxocarboxylic acids

- Field : Organic Chemistry

- Application : 2-Chloro-5-fluoropyridine-4-boronic acid can be used in heterocyclization with α-oxocarboxylic acids .

- Method : The specific methods would depend on the particular α-oxocarboxylic acid being used and the specific research context .

- Results : The specific results would depend on the particular α-oxocarboxylic acid being used and the specific research context .

-

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry

- Application : 2-Chloro-5-fluoropyridine-4-boronic acid can be used in the synthesis of fluorinated pyridines .

- Method : The specific methods would depend on the particular fluorinated pyridine being synthesized .

- Results : The specific results would depend on the particular fluorinated pyridine being synthesized and the specific research context .

Safety And Hazards

Propiedades

IUPAC Name |

(2-chloro-5-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHRCHRHBBOCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647882 | |

| Record name | (2-Chloro-5-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoropyridine-4-boronic acid | |

CAS RN |

951677-47-7 | |

| Record name | B-(2-Chloro-5-fluoro-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951677-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-5-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.